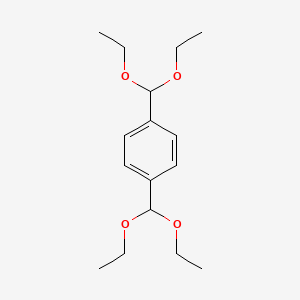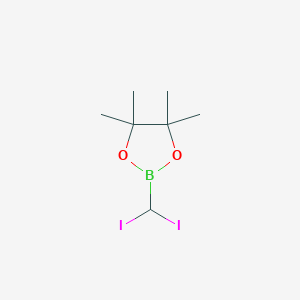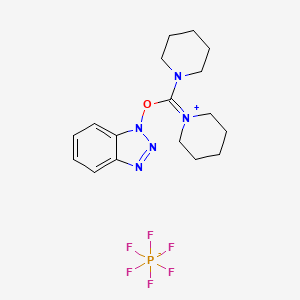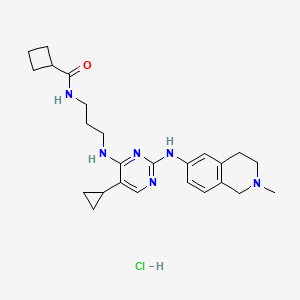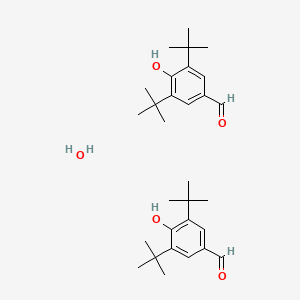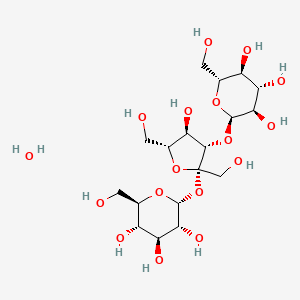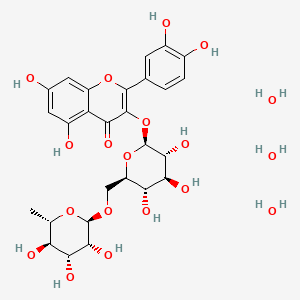![molecular formula C17H18Cl2N6 B3028516 1-[3-(2,3-dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine CAS No. 2160546-07-4](/img/structure/B3028516.png)
1-[3-(2,3-dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine
Übersicht
Beschreibung
The compound “1-[3-(2,3-dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine” is a heterocyclic compound . It has a molecular formula of C17H18Cl2N6 and a molecular weight of 377.27 .
Molecular Structure Analysis
The compound belongs to the class of pyrazolo[3,4-b]pyridines, which are heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 577.3±50.0 °C and a predicted density of 1.402±0.06 g/cm3 . Its pKa is predicted to be 8.00±0.50 .Wissenschaftliche Forschungsanwendungen
Pyrazolo[3,4-b]pyridine Derivatives and Their Biological Activities
Synthesis and Characterization :Pyrazolo[3,4-b]pyridine derivatives, closely related to the chemical structure , have been synthesized and characterized in various studies. For instance, Xu Li-feng (2011) reported the synthesis of 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives, demonstrating the versatility of pyrazolo derivatives in medicinal chemistry (Xu Li-feng, 2011).
Antimalarial Potential :Saini et al. (2016) explored the antimalarial properties of similar compounds, highlighting the potential of these derivatives in combating malaria. Specifically, the synthesized 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives showed potent antimalarial activity in both in vitro and in vivo studies (D. Saini, Sandeep Jain, Ajay Kumar, N. Jain, 2016).
Antimicrobial and Anticancer Agents :Research by H. Hafez et al. (2016) on 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and related compounds, which are structurally similar to the compound , demonstrated significant antimicrobial and anticancer activities. This indicates the potential of such compounds in the development of new therapeutic agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).
Lung Cancer Cell Inhibition :Jin-hua Zhang et al. (2008) synthesized novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, closely related to the compound in focus, and found that these derivatives inhibited the growth of A549 lung cancer cells. This suggests their potential as agents against certain types of cancer (Jin-hua Zhang, Chuandong Fan, Baoxiang Zhao, Dong-Soo Shin, Wen‐Liang Dong, Yong-Sheng Xie, Jun-Ying Miao, 2008).
Wirkmechanismus
Target of Action
IACS-13909, also known as “1-[3-(2,3-dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine” or “1-[3-(2,3-dichlorophenyl)-2H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine”, primarily targets the Src homology 2 domain-containing phosphatase (SHP2) . SHP2 is a phosphatase that mediates signaling downstream of multiple receptor tyrosine kinases (RTKs) and is required for full activation of the MAPK pathway .
Mode of Action
IACS-13909 is a specific and potent allosteric inhibitor of SHP2 . It binds to an allosteric pocket at the interface between the SH2 domains and phosphatase domain of SHP2 .
Biochemical Pathways
The compound suppresses signaling through the MAPK pathway . This pathway is activated by a broad spectrum of RTKs, which are often the oncogenic drivers in various cancers . By inhibiting SHP2, IACS-13909 impedes the proliferation of tumors with these activated RTKs .
Result of Action
IACS-13909 potently impedes the proliferation of tumors harboring a broad spectrum of activated RTKs . In non-small cell lung cancer (NSCLC) models with acquired resistance to osimertinib, IACS-13909, administered as a single agent or in combination with osimertinib, potently suppresses tumor cell proliferation in vitro and causes tumor regression in vivo .
Action Environment
The effectiveness of IACS-13909 may be influenced by the presence of resistance mechanisms in the tumor environment. IACS-13909 can overcome both types of resistance mechanisms .
Eigenschaften
IUPAC Name |
1-[3-(2,3-dichlorophenyl)-2H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N6/c1-17(20)5-7-25(8-6-17)12-9-21-15-14(23-24-16(15)22-12)10-3-2-4-11(18)13(10)19/h2-4,9H,5-8,20H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMADCPJVPLUGQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=NC3=NNC(=C3N=C2)C4=C(C(=CC=C4)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-2-(5-fluoro-2-hydroxyphenyl)-2-{1-oxo-6-[4-(piperazin-1-yl)phenyl]-1,3-dihydro-2H-isoindol-2-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3028435.png)
![(S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride](/img/structure/B3028438.png)

